molecular formula C8H12F2O2 B2831363 2-(2,2-Difluorocyclopentyl)propanoic acid CAS No. 2248325-56-4

2-(2,2-Difluorocyclopentyl)propanoic acid

Cat. No.: B2831363
CAS No.: 2248325-56-4
M. Wt: 178.179
InChI Key: XNIIRHXDRIWUJZ-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopentyl)propanoic acid is an organic compound characterized by the presence of a cyclopentane ring substituted with two fluorine atoms and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopentyl)propanoic acid typically involves the fluorination of cyclopentane derivatives followed by the introduction of the propanoic acid group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the cyclopentane ring. The subsequent steps involve the formation of the propanoic acid moiety through reactions with appropriate carboxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopentyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,2-Difluorocyclopentyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the cyclopentane ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluorocyclopentyl)acetic acid
  • 2-(2,2-Difluorocyclopentyl)butanoic acid
  • 2-(2,2-Difluorocyclopentyl)pentanoic acid

Uniqueness

2-(2,2-Difluorocyclopentyl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of two fluorine atoms in the cyclopentane ring enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2,2-difluorocyclopentyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-5(7(11)12)6-3-2-4-8(6,9)10/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIIRHXDRIWUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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